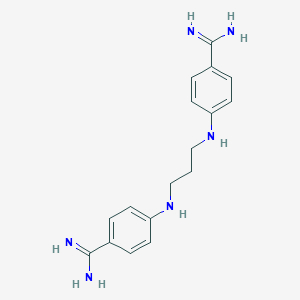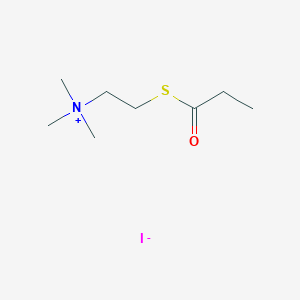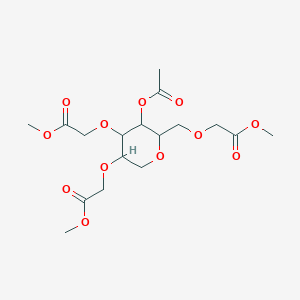
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol, also known as Ac-5AG, is a synthetic derivative of glucose. It has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine and agriculture. In
Mechanism of Action
The mechanism of action of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and improve glucose tolerance in animal models of diabetes. It has also been shown to improve the survival of plants under environmental stress conditions.
Advantages and Limitations for Lab Experiments
One advantage of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol in lab experiments is its relative stability and solubility, which allows for easy handling and storage. It is also relatively inexpensive to produce, making it accessible to researchers with limited resources. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol. One area of interest is its potential use as a therapeutic agent for inflammatory and metabolic disorders. Further studies are needed to better understand its mechanism of action and potential side effects. Another area of interest is its potential use in agriculture to improve crop yields and increase resistance to environmental stressors. Additionally, there is a need for further studies on the safety and toxicity of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol to determine its potential use in clinical settings.
Synthesis Methods
The synthesis of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol involves the reaction of glucose with acetic anhydride and methoxycarbonylmethyl chloride. The resulting product is then purified through a series of chromatography techniques. The yield of the synthesis method is relatively high, making it an efficient process for the production of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol.
Scientific Research Applications
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for diabetes and other metabolic disorders. In agriculture, 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been shown to improve crop yields and increase resistance to environmental stressors.
properties
CAS RN |
134121-19-0 |
|---|---|
Product Name |
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[[3-acetyloxy-4,5-bis(2-methoxy-2-oxoethoxy)oxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)29-17-11(5-25-7-13(19)22-2)26-6-12(27-8-14(20)23-3)16(17)28-9-15(21)24-4/h11-12,16-17H,5-9H2,1-4H3 |
InChI Key |
JXIALSHWKIYOAV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Canonical SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
synonyms |
4-AAMMG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



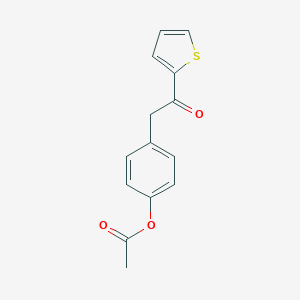
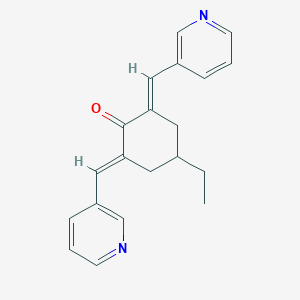
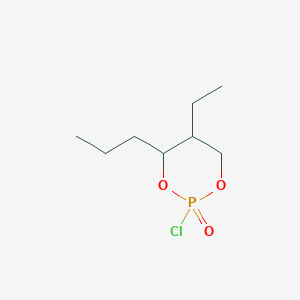
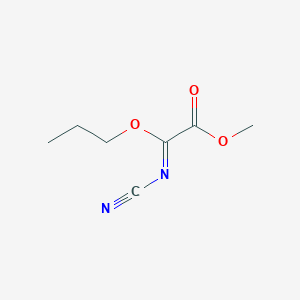
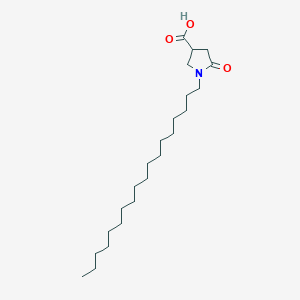
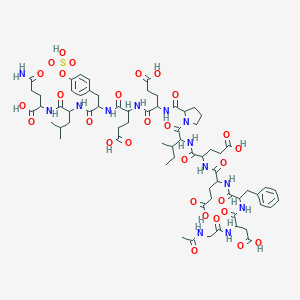
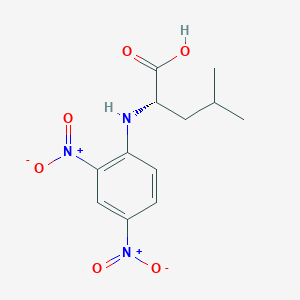
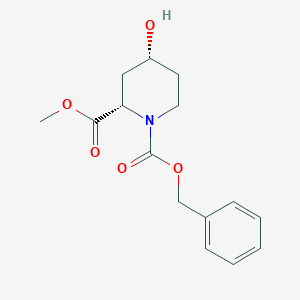
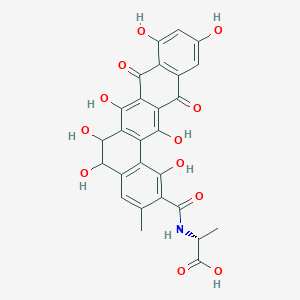
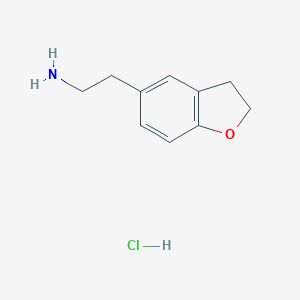
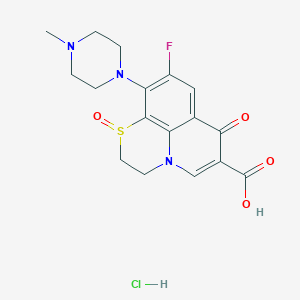
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
